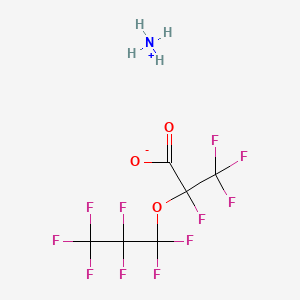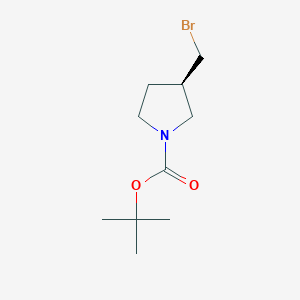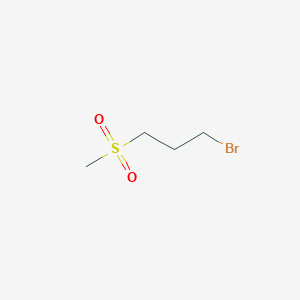
Methyl 3-(2,2,2-trifluoroethoxy)benzoate
Übersicht
Beschreibung
“Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is a chemical compound with the CAS Number: 35453-46-4 . It has a molecular weight of 234.17 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Methyl 3-(2,2,2-trifluoroethoxy)benzoate and its derivatives are significant in the field of organic synthesis. Feng and Ngai (2016) describe a protocol for synthesizing trifluoromethoxy benzoate derivatives, which have crucial pharmacological and biological properties. This synthesis process is vital for developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016). Additionally, Gupton et al. (1982, 1983) discuss the formation of fluoroalkoxy benzenes, including ortho-2,2,2-trifluoroethoxy methyl benzoate, through nucleophilic substitution reactions, emphasizing its relevance in the synthesis of polymers, blood substitutes, and pesticides (Gupton et al., 1982).
Materials Science and Liquid Crystal Technology
In materials science, particularly in the study of liquid crystals, the derivatives of this compound play a critical role. Balagurusamy et al. (1997) report the synthesis of monodendrons based on methyl 3,4,5-trishydroxybenzoate, demonstrating their ability to form unique liquid-crystalline phases, which are essential for technological applications like display technologies (Balagurusamy et al., 1997).
Medicinal Chemistry and Radiotracers
This compound derivatives are also explored in the field of medicinal chemistry. Gao et al. (2018) discuss the synthesis of carbon-11-labeled CK1 inhibitors, including methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate, for potential use as PET radiotracers in imaging Alzheimer's disease (Gao et al., 2018).
Catalysis and Chemical Transformations
In catalysis, the derivatives of this compound are used to study and improve various chemical reactions. For example, Hwang et al. (2000) explore the protolytic activation of methyl benzoate by superacidic trifluoromethanesulfonic acid for the benzoylation of aromatic compounds (Hwang et al., 2000).
Spectroscopy and Physical Chemistry
Methyl benzoate, a related compound, is studied as a model compound in vibrational spectroscopy, as reported by Maiti (2014). This research contributes to the development of new infrared pulse schemes, potentially applicable to biomolecules (Maiti, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXPGXYHFEPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)









![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)



